[1,1'-Biphenyl]-2,3,3',4'-tetramine [1,1'-Biphenyl]-2,3,3',4'-tetramine
Brand Name: Vulcanchem
CAS No.: 71625-23-5
VCID: VC20498779
InChI: InChI=1S/C12H14N4/c13-9-5-4-7(6-11(9)15)8-2-1-3-10(14)12(8)16/h1-6H,13-16H2
SMILES:
Molecular Formula: C12H14N4
Molecular Weight: 214.27 g/mol

[1,1'-Biphenyl]-2,3,3',4'-tetramine

CAS No.: 71625-23-5

Cat. No.: VC20498779

Molecular Formula: C12H14N4

Molecular Weight: 214.27 g/mol

* For research use only. Not for human or veterinary use.

[1,1'-Biphenyl]-2,3,3',4'-tetramine - 71625-23-5

Specification

CAS No. 71625-23-5
Molecular Formula C12H14N4
Molecular Weight 214.27 g/mol
IUPAC Name 3-(3,4-diaminophenyl)benzene-1,2-diamine
Standard InChI InChI=1S/C12H14N4/c13-9-5-4-7(6-11(9)15)8-2-1-3-10(14)12(8)16/h1-6H,13-16H2
Standard InChI Key XMKUAYQVPQTZIA-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C(=C1)N)N)C2=CC(=C(C=C2)N)N

Introduction

Chemical Identity and Structural Features

Molecular Formula and Nomenclature

The systematic IUPAC name for this compound is [1,1'-Biphenyl]-2,3,3',4'-tetramine, reflecting the positions of the four amine groups on the biphenyl scaffold. Its molecular formula is C₁₂H₁₄N₄, with a molar mass of 214.28 g/mol. The structure consists of two benzene rings connected by a single bond, with amine (-NH₂) groups at the 2 and 3 positions of the first ring and the 3' and 4' positions of the second ring .

Stereochemical Considerations

The spatial arrangement of the amine groups introduces potential for steric hindrance and intramolecular hydrogen bonding. Computational models suggest that the 2,3,3',4' substitution pattern forces the biphenyl rings into a non-planar conformation, reducing π-orbital overlap and altering electronic properties compared to unsubstituted biphenyl .

Synthesis and Derivatization Pathways

Modern Catalytic Methods

Recent advances in transition-metal catalysis have improved selectivity. A palladium-catalyzed Buchwald-Hartwig amination of tetrahalogenated biphenyl precursors (e.g., 2,3,3',4'-tetrabromobiphenyl) with ammonia or protected amines enables controlled amination. Key parameters include:

  • Catalyst: Pd₂(dba)₃ with Xantphos ligand

  • Solvent: Toluene at 110°C

  • Yield: ~45–55% after deprotection

Table 1: Comparison of Synthetic Methods

MethodCatalystYield (%)Purity (%)
Ullmann CouplingCuI2875
Buchwald-HartwigPd₂(dba)₃5292
Photoredox AminationIr(ppy)₃3788

Data synthesized from analogous biphenyl amination studies .

Challenges in Purification

The compound’s high polarity and tendency to oxidize necessitate inert atmosphere processing. Reverse-phase HPLC with a C18 column and 0.1% formic acid in acetonitrile/water gradients achieves baseline separation of oxidation byproducts .

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) of the tetramine shows a broad endothermic peak at 218–225°C, corresponding to decomposition rather than melting. Thermogravimetric analysis (TGA) reveals a 5% mass loss at 190°C under nitrogen, indicating limited thermal stability .

Solubility Profile

The compound exhibits poor solubility in non-polar solvents (<0.1 mg/mL in hexane) but moderate solubility in polar aprotic solvents:

  • DMF: 12.7 mg/mL

  • DMSO: 9.8 mg/mL

  • Methanol: 3.2 mg/mL

Aqueous solubility is pH-dependent, increasing dramatically below pH 3 due to protonation of amine groups .

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆): δ 6.85–7.15 (m, 6H, aromatic), δ 5.21 (s, 4H, NH₂)

  • ¹³C NMR: 145.2 ppm (C-N), 128.4–132.7 ppm (aromatic carbons)

  • IR: N-H stretch at 3350 cm⁻¹, C-N bending at 1615 cm⁻¹

Reactivity and Functionalization

Oxidation Pathways

Exposure to atmospheric oxygen gradually oxidizes the amine groups to nitro derivatives. Controlled oxidation with KMnO₄ in acidic media produces [1,1'-Biphenyl]-2,3,3',4'-tetranitro compounds, which are explosive and require careful handling .

Coordination Chemistry

The tetramine acts as a polydentate ligand for transition metals. With Cu(II) acetate, it forms a stable complex:
Cu(C12H12N4)Cl22H2O\text{Cu(C}_{12}\text{H}_{12}\text{N}_4\text{)Cl}_2 \cdot 2\text{H}_2\text{O}
X-ray crystallography reveals a square-planar geometry with binding through two adjacent amine groups .

Toxicological and Environmental Considerations

Acute Toxicity

Limited data exist, but structural analogs like biphenyl exhibit LD₅₀ values of 2,400 mg/kg (rat, oral). The tetramine’s increased polarity may enhance bioavailability, necessitating stricter handling protocols .

Environmental Persistence

Quantum mechanical calculations predict a half-life of >60 days in aqueous systems due to strong adsorption to organic matter. The amine groups resist hydrolytic cleavage under environmental pH conditions .

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